Chloromethyl 7-chloroheptanoate
Description
Chloromethyl 7-chloroheptanoate (CAS: 80418-63-9) is a chlorinated ester compound with the molecular formula C₈H₁₄Cl₂O₂ and a reported molecular weight of 155.50 g/mol . Structurally, it consists of a heptanoate chain substituted with a chlorine atom at the 7th position and a chloromethyl ester group. However, discrepancies in molecular weight calculations (theoretical ~211.9 g/mol for C₈H₁₃Cl₂O₂) suggest possible errors in literature data, necessitating verification from authoritative sources like the Merck Index or CRC Handbook .
Properties
CAS No. |
80418-63-9 |
|---|---|
Molecular Formula |
C8H14Cl2O2 |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
chloromethyl 7-chloroheptanoate |
InChI |
InChI=1S/C8H14Cl2O2/c9-6-4-2-1-3-5-8(11)12-7-10/h1-7H2 |
InChI Key |
MWONBSQQAQAREF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCl)CCC(=O)OCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 7-chloroheptanoate can be synthesized through the esterification of 7-chloroheptanoic acid with chloromethyl alcohol under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 7-chloroheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 7-chloroheptanoic acid derivatives can be formed.
Hydrolysis: The major products are 7-chloroheptanoic acid and chloromethyl alcohol.
Scientific Research Applications
Chloromethyl 7-chloroheptanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl 7-chloroheptanoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in substitution reactions, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogs: Chlorinated Esters
a. Methyl 7-Chloroheptanoate (CAS: 26040-62-0)
- Molecular Formula : C₈H₁₅ClO₂
- Molecular Weight : 178.66 g/mol .
- Key Differences: Replaces the chloromethyl group with a methyl ester. The absence of a second chlorine reduces electrophilicity, making it less reactive in substitution reactions compared to Chloromethyl 7-chloroheptanoate.
b. Chloromethyl Heptanoate (CAS: 76068-79-6)
- Molecular Formula : C₈H₁₅ClO₂
- Molecular Weight : 178.66 g/mol .
- Key Differences: Lacks the 7-chloro substitution on the heptanoate chain. This reduces steric and electronic effects, impacting solubility and reactivity.
c. Ethyl-2,2-Dimethyl-7-Chloroheptanoate (CAS: 2570179-39-2)
- Molecular Formula : C₁₁H₂₁ClO₂
- Molecular Weight : 220.74 g/mol .
- Key Differences : Incorporates ethyl and dimethyl groups, introducing steric hindrance that may lower melting points and alter hydrolysis kinetics.
Positional Isomers
a. Chloromethyl 6-Chloroheptanoate (CAS: 80418-62-8)
Data Table: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| This compound | C₈H₁₄Cl₂O₂ | 155.50* | 80418-63-9 | Dual chlorine substitution |
| Methyl 7-chloroheptanoate | C₈H₁₅ClO₂ | 178.66 | 26040-62-0 | Methyl ester, single chlorine |
| Chloromethyl heptanoate | C₈H₁₅ClO₂ | 178.66 | 76068-79-6 | No 7-chloro substitution |
| Ethyl-2,2-dimethyl-7-chloroheptanoate | C₁₁H₂₁ClO₂ | 220.74 | 2570179-39-2 | Branched alkyl groups |
| Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | C₁₅H₁₉ClO₃ | 282.76 | 122115-52-0 | Aromatic and ketone functionalities |
*Reported molecular weight in conflicts with theoretical calculations (~211.9 g/mol).
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